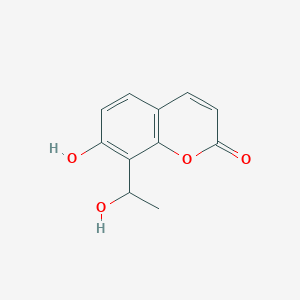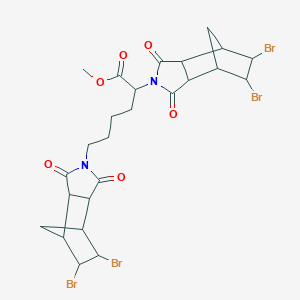![molecular formula C17H13FN2O2S B14949611 (5E)-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one](/img/structure/B14949611.png)
(5E)-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 5-((E)-1-{2-[(2-fluorobenzyl)oxy]phenyl}methylidene)-2-thioxotetrahydro-4H-imidazol-4-one is a complex organic molecule characterized by its unique structure, which includes a fluorobenzyl group and a thioxotetrahydroimidazol-4-one core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((E)-1-{2-[(2-fluorobenzyl)oxy]phenyl}methylidene)-2-thioxotetrahydro-4H-imidazol-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thioxo group: This step often involves the use of sulfur-containing reagents such as thiourea.
Attachment of the fluorobenzyl group: This is usually done through nucleophilic substitution reactions using fluorobenzyl halides.
Final condensation: The final step involves the condensation of the intermediate with an aldehyde or ketone to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
5-((E)-1-{2-[(2-fluorobenzyl)oxy]phenyl}methylidene)-2-thioxotetrahydro-4H-imidazol-4-one: can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce thiols.
科学研究应用
5-((E)-1-{2-[(2-fluorobenzyl)oxy]phenyl}methylidene)-2-thioxotetrahydro-4H-imidazol-4-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-((E)-1-{2-[(2-fluorobenzyl)oxy]phenyl}methylidene)-2-thioxotetrahydro-4H-imidazol-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of enzymes: Such as those involved in oxidative stress pathways.
Interaction with cellular receptors: Leading to modulation of cellular signaling pathways.
Induction of apoptosis: In cancer cells through the activation of pro-apoptotic proteins.
相似化合物的比较
5-((E)-1-{2-[(2-fluorobenzyl)oxy]phenyl}methylidene)-2-thioxotetrahydro-4H-imidazol-4-one: can be compared with similar compounds such as:
- (E)-1-{4-[(2-fluorobenzyl)oxy]phenyl}-N-hydroxymethanimine
- (5E)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-phenyl-2,4-imidazolidinedione
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity.
属性
分子式 |
C17H13FN2O2S |
|---|---|
分子量 |
328.4 g/mol |
IUPAC 名称 |
(5E)-5-[[2-[(2-fluorophenyl)methoxy]phenyl]methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C17H13FN2O2S/c18-13-7-3-1-6-12(13)10-22-15-8-4-2-5-11(15)9-14-16(21)20-17(23)19-14/h1-9H,10H2,(H2,19,20,21,23)/b14-9+ |
InChI 键 |
AHJRFTDPQUSOPR-NTEUORMPSA-N |
手性 SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2/C=C/3\C(=O)NC(=S)N3)F |
规范 SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2C=C3C(=O)NC(=S)N3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


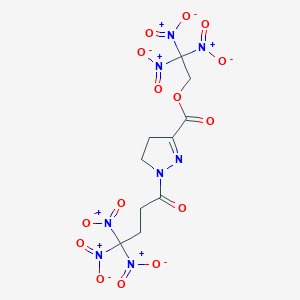
![2-{4-[5-(1,3-dioxo-4-phenyl-1,3-dihydro-2H-benzo[f]isoindol-2-yl)-1H-benzimidazol-2-yl]phenyl}-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14949546.png)
![N-[(2Z)-4-phenyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]naphthalen-1-amine](/img/structure/B14949552.png)
![Butane-1,4-diyl bis[2-methyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate]](/img/structure/B14949559.png)
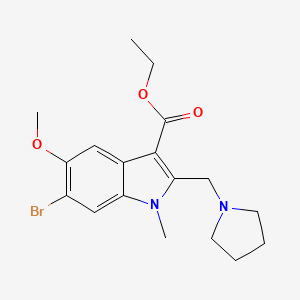
![4-chloro-N'-[(1E)-2-oxo-2-phenylethylidene]benzohydrazide](/img/structure/B14949569.png)
![2,6-dibromo-4-[(E)-{2-[4-(methylamino)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B14949574.png)
![4-{[4-(dimethylamino)phenyl]amino}-3-nitro-2H-chromen-2-one](/img/structure/B14949583.png)
![2-[(2E)-2-{4-[bis(2-methylpropyl)amino]-3-nitrobenzylidene}hydrazinyl]-N,N-diethyl-5-nitrobenzenesulfonamide](/img/structure/B14949590.png)
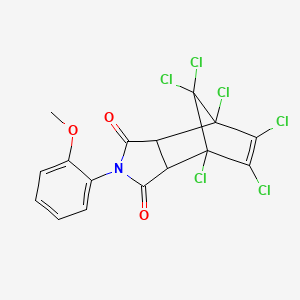
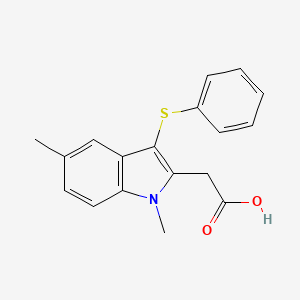
![N-({N'-[(E)-(3-Nitrophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B14949606.png)
